2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c21-16-4-1-2-5-19(16)26-13-20(24)22-12-17(23)14-7-9-15(10-8-14)18-6-3-11-25-18/h1-11,17,23H,12-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZYPUOGPCTEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide typically involves multiple steps:
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Formation of the Fluorophenoxy Intermediate: : The initial step involves the preparation of the 2-fluorophenoxy intermediate. This can be achieved through the nucleophilic substitution reaction of 2-fluorophenol with an appropriate halide, such as 2-chloroacetyl chloride, under basic conditions.
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Synthesis of the Furan-2-yl Phenyl Intermediate: : The next step involves the synthesis of the furan-2-yl phenyl intermediate. This can be done via a Suzuki-Miyaura coupling reaction, where a furan-2-yl boronic acid is coupled with a 4-bromophenyl derivative in the presence of a palladium catalyst and a base.
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Coupling of Intermediates: : The final step involves coupling the two intermediates. The 2-fluorophenoxy intermediate is reacted with the furan-2-yl phenyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, which is susceptible to oxidative cleavage.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Oxidation of the furan ring can lead to the formation of diketones or carboxylic acids.
Reduction: Reduction of the acetamide group can yield primary or secondary amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, altering the compound’s properties.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The fluorophenoxy and furan groups may facilitate binding to hydrophobic pockets in proteins, while the hydroxyethyl group could form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Key Observations :
- Yield : The target compound’s synthesis efficiency may align with compounds 31 and 32 (51–82% yields) if similar reaction pathways (e.g., nucleophilic substitution or condensation) are employed .
- Hydroxyethyl Linker : Compound 31’s 1-hydroxy-2-methylpropan-2-yl group shares structural similarity with the target’s 2-hydroxyethyl chain, which may enhance solubility or hydrogen-bonding capacity .
Furan-Containing Acetamides
Notable analogs include:
- 2-(4-Ethylphenoxy)-N-(2-fluorobenzyl)-N-(2-furylmethyl)acetamide : Features dual aromatic substituents (fluorobenzyl and furylmethyl) on the acetamide nitrogen. The furan’s π-electron density may enhance binding to hydrophobic pockets in biological targets.
Key Observations :
- The target compound’s furan-phenyl moiety may confer distinct electronic properties compared to simpler aryl groups (e.g., phenyl or chlorophenyl in and ) .
Hydroxyethyl-Linked Acetamides
The hydroxyethyl group in the target compound is a critical functional moiety also seen in:
- N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide : Exhibits a cyclohexyl group and fluorophenyl substituent. Its melting point (150–152°C) suggests higher crystallinity compared to hydroxyethyl analogs in .
- Compound 31 : Demonstrates that hydroxyethyl groups can reduce lipophilicity (Rf = 0.28 vs.
Key Observations :
- Hydroxyethyl linkers may balance hydrophilicity and structural flexibility, influencing pharmacokinetic profiles .
Pharmacological Potential
Though direct data for the target compound are lacking, structural parallels suggest possible bioactivities:
- Anti-inflammatory/Analgesic Effects: Phenoxy acetamides in showed significant anti-inflammatory activity, likely mediated by COX inhibition or cytokine modulation .
- Antiviral Potential: Morpholinosulfonyl acetamides in were evaluated as COVID-19 inhibitors, highlighting the role of sulfonamide groups in targeting viral proteases .
Biological Activity
2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide (CAS Number: 2097900-38-2) is a synthetic compound with a molecular formula of CHFNO and a molecular weight of 355.4 g/mol. This compound features a complex structure that includes a fluorophenyl group and a furan moiety, which are known to influence its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in pain modulation and inflammation. Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic properties, which could be relevant for therapeutic applications in conditions such as rheumatoid arthritis.
In Vitro Studies
In vitro studies have shown that derivatives of acetamides, particularly those containing furan and phenyl groups, can inhibit the expression of pro-inflammatory markers. For instance, one study demonstrated that a related compound significantly reduced the expression of c-Fos protein in neuronal tissues during inflammatory responses, indicating its potential utility as an anti-inflammatory agent .
Case Study: Rheumatoid Arthritis Model
In an adjuvant-induced arthritis model using Sprague-Dawley rats, compounds similar to this compound were observed to significantly decrease paw edema and hyperalgesia. The treatment led to reduced gait deficits compared to control groups, suggesting effective pain relief and anti-inflammatory effects .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to related compounds:
Research Implications
The promising results from both in vitro and in vivo studies indicate that this compound warrants further investigation. Future research should focus on:
- Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its biological effects.
- Structural Modifications : Exploring variations in the chemical structure to enhance potency and selectivity for target receptors.
- Clinical Trials : Conducting clinical trials to assess safety, efficacy, and potential therapeutic applications in human subjects.
Q & A
Basic: What are the key considerations for synthesizing 2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between fluorophenoxy-acetic acid derivatives and hydroxyethylamine intermediates using carbodiimide reagents (e.g., EDC/HOBt) to form the acetamide bond .
- Functional group protection/deprotection (e.g., hydroxyl groups) to prevent side reactions .
- Optimization of reaction conditions : Temperature (40–80°C), solvent polarity (e.g., acetonitrile or DMF), and reaction time (12–24 hours) to maximize yield (typically 60–85%) and purity .
- Analytical validation : NMR (¹H/¹³C) and HPLC are critical for confirming structural integrity and purity (>95%) .
Advanced: How can conflicting spectroscopic data for this compound be resolved during structural elucidation?
Methodological Answer:
Contradictions in NMR or IR data often arise from:
- Tautomerism or conformational flexibility in the hydroxyethyl or furan moieties. Use variable-temperature NMR to observe dynamic processes .
- Impurity peaks : Compare experimental NMR with computational predictions (e.g., DFT-based simulations) .
- Stereochemical ambiguities : Employ 2D NMR techniques (e.g., NOESY) to resolve spatial arrangements of substituents .
Example : A 2025 study resolved conflicting NOE signals by correlating cross-peaks between the fluorophenoxy and furan protons, confirming a staggered conformation .
Basic: What biological assays are suitable for initial screening of this compound's activity?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Cellular viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to quantify IC₅₀ values .
Advanced: How can reaction conditions be optimized to mitigate low yields in the final coupling step?
Methodological Answer:
Low yields (<50%) often result from:
- Steric hindrance from the hydroxyethyl or furan groups. Use bulkier coupling agents (e.g., DCC instead of EDC) .
- Solvent effects : Switch to polar aprotic solvents (e.g., DMF) to enhance reagent solubility .
- Catalytic additives : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
Data Example : A 2024 study improved yields from 45% to 72% by replacing acetonitrile with DMF and adding 10 mol% DMAP .
Basic: What stability challenges exist for this compound, and how are they addressed?
Methodological Answer:
- pH sensitivity : The acetamide bond hydrolyzes under acidic (pH < 3) or alkaline (pH > 10) conditions. Store in neutral buffers (pH 6–8) .
- Light-induced degradation : Protect from UV exposure using amber glassware .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C; lyophilize for long-term storage .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
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Functional group swaps : Replace the fluorophenoxy group with chlorophenoxy or methoxyphenoxy to assess electronic effects on bioactivity .
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Stereochemical modifications : Synthesize R/S enantiomers of the hydroxyethyl group and compare IC₅₀ values .
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Analog Libraries :
Analog Modification Observed Effect Reference Furan → Thiophene 3-fold ↑ in kinase inhibition Hydroxyethyl → Methoxyethyl ↓ Solubility, ↑ Metabolic stability
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C for backbone confirmation; 19F NMR to verify fluorophenoxy integrity .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₁H₁₉FNO₄) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., hydroxyethyl interactions) .
Advanced: How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR). Key interactions: Fluorophenoxy with hydrophobic residues; furan with π-π stacking .
- MD Simulations : Assess binding stability over 100 ns trajectories; calculate free energy (ΔG) with MM-PBSA .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors in acetamide) for lead optimization .
Basic: What are the recommended in vitro models for toxicity profiling?
Methodological Answer:
- Hepatotoxicity : Primary human hepatocytes or HepG2 cells, measuring ALT/AST release .
- Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in CHO cells .
Advanced: How can metabolic pathways be elucidated to improve pharmacokinetic properties?
Methodological Answer:
- Microsomal stability assays : Incubate with human liver microsomes (HLM) and identify metabolites via LC-MS/MS. Common pathways: Hydroxylation of furan or fluorophenoxy groups .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Prodrug strategies : Mask the hydroxyethyl group as an ester to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
